2-Arsono-5-nitrobenzoic acid
Description
Nitrobenzoic acids are aromatic compounds featuring a carboxylic acid group (-COOH) and a nitro group (-NO₂) on a benzene ring. These derivatives are of significant interest in industrial and pharmaceutical chemistry due to their diverse applications, including use as intermediates in dye synthesis, pharmaceutical precursors, and ligands for metal complexation. This article compares these analogs, focusing on their physicochemical properties, synthesis, and applications.
Properties
CAS No. |
5410-32-2 |
|---|---|
Molecular Formula |
C7H6AsNO7 |
Molecular Weight |
291.05 g/mol |
IUPAC Name |
2-arsono-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H6AsNO7/c10-7(11)5-3-4(9(15)16)1-2-6(5)8(12,13)14/h1-3H,(H,10,11)(H2,12,13,14) |
InChI Key |
UKKPMOMMDRNVRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)[As](=O)(O)O |
Origin of Product |
United States |
Preparation Methods
One common method for preparing nitrobenzoic acids is the nitration of benzoic acid using a mixture of nitric and sulfuric acids . The arsonic acid group can then be introduced through a reaction with arsenic trioxide and hydrochloric acid under specific conditions . Industrial production methods may involve similar steps but are optimized for large-scale production and cost efficiency.
Chemical Reactions Analysis
General Reaction Mechanisms in Nitrobenzoic Acids
Nitrobenzoic acids, including derivatives like 2-chloro-5-nitrobenzoic acid, exhibit reactivity due to the presence of electron-withdrawing groups (e.g., nitro, chloro) and the carboxylic acid functionality. Key reactions include:
-
Neutralization with bases : Carboxylic acids react with bases (e.g., NaOH) to form soluble salts, a critical step in purification and separation .
-
Nitration : Controlled nitration introduces nitro groups at specific positions, influenced by directing groups already present (e.g., chloro substituents) .
-
Acid precipitation : Acidic conditions (e.g., HNO₃) regenerate the carboxylic acid from its sodium salt .
Step 1: Nitration
-
Reaction : o-Chlorobenzoic acid undergoes nitration using concentrated sulfuric acid (catalyst) and nitric acid.
-
Conditions : Temperature control (30–40°C), prolonged reaction time (insulation for 2 hours post-reaction) .
-
Outcome : Generates a mixture of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid (ratio ~95:5) .
Chemical Equation :
Step 2: Alkali Dissolution
-
Process : The nitrated product is treated with NaOH to form water-soluble sodium salts.
-
Conditions : Water added at 3.5–4.5× the bullion weight; heated to 60–70°C; pH adjusted to 7.5 .
-
Chemical Equation :
Step 3: Acid Precipitation
-
Process : The sodium salt solution is acidified with concentrated nitric acid to regenerate the carboxylic acid.
-
Conditions : pH adjusted to 2–3; heated to boiling, then cooled to 38–42°C for crystallization .
-
Chemical Equation :
Process Efficiency and Purification
For 2-chloro-5-nitrobenzoic acid:
Comparison of Key Reaction Parameters
| Step | Key Conditions | Efficiency | Outcome |
|---|---|---|---|
| Nitration | 30–40°C, 2-hour insulation post-reaction | ~92% | Mixture of isomers |
| Alkali dissolution | 3.5–4.5× water, pH 7.5, 60–70°C | ~96% | Sodium salt formation |
| Acid precipitation | pH 2–3, 38–42°C cooling | ~98% | Pure carboxylic acid crystallization |
Functional Group Interactions
-
Nitro group : Strongly electron-withdrawing, directs incoming substituents to meta positions during nitration .
-
Carboxylic acid : Reacts with bases to form salts, enabling solubility control during purification .
-
Halogen substituents (e.g., Cl, Ar): Influence nitration regiochemistry and stability of intermediates.
Scientific Research Applications
2-Arsono-5-nitrobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Arsono-5-nitrobenzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and cellular receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The arsonic acid group can also bind to specific proteins, altering their function and activity .
Comparison with Similar Compounds
Comparative Analysis of Nitrobenzoic Acid Derivatives
Table 1: Structural and Physical Properties of Selected Nitrobenzoic Acid Derivatives
Key Findings:
Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase molecular rigidity and intermolecular interactions, leading to higher melting points. For example, 2-amino-5-nitrobenzoic acid (mp 270–272°C) has a significantly higher melting point than its positional isomer 5-amino-2-nitrobenzoic acid (mp 234–242°C), likely due to differences in hydrogen-bonding networks.
Applications by Functional Groups: Amino-substituted derivatives (e.g., 2-amino-5-nitrobenzoic acid) are critical in dye synthesis due to their ability to form stable chromophores. Methylamino derivatives (e.g., 2-methylamino-5-nitrobenzoic acid) serve as precursors for benzodiazepines, which exhibit anti-cancer and anti-HIV activities. Chloro-substituted analogs (e.g., 2-chloro-5-nitrobenzoic acid) are utilized in pharmaceutical intermediates, reflecting their reactivity in nucleophilic substitution reactions.
Regulatory and Safety Profiles :
- Compounds like 5-chloro-2-nitrobenzoic acid are listed in the EC Inventory, indicating stringent regulatory oversight for environmental and health safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
